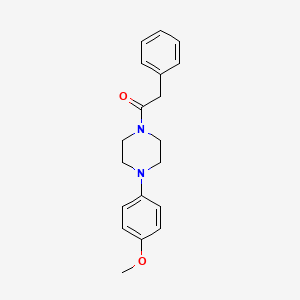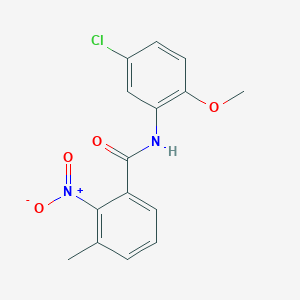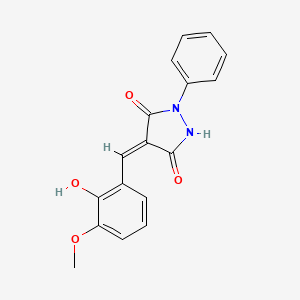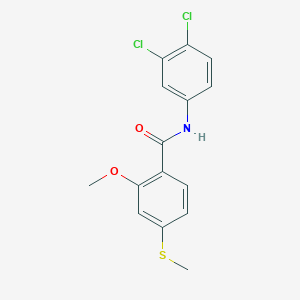
N-1,3-benzodioxol-5-yl-2-(2-chlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-2-(2-chlorophenoxy)acetamide, also known as GW501516, is a synthetic drug that has gained attention in the scientific community for its potential applications in various fields. It is a peroxisome proliferator-activated receptor delta (PPARδ) agonist, which means it activates a specific protein that regulates gene expression in cells.
Mécanisme D'action
N-1,3-benzodioxol-5-yl-2-(2-chlorophenoxy)acetamide exerts its effects through activation of PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and energy expenditure. By activating PPARδ, N-1,3-benzodioxol-5-yl-2-(2-chlorophenoxy)acetamide increases the expression of genes involved in fatty acid oxidation and reduces the expression of genes involved in lipogenesis, leading to increased fat burning and decreased fat storage.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-2-(2-chlorophenoxy)acetamide has been shown to have several biochemical and physiological effects in animal models. It has been found to increase fatty acid oxidation, reduce lipogenesis, improve insulin sensitivity, and enhance glucose uptake in skeletal muscle. In addition, N-1,3-benzodioxol-5-yl-2-(2-chlorophenoxy)acetamide has been shown to increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism, leading to increased endurance performance.
Avantages Et Limitations Des Expériences En Laboratoire
N-1,3-benzodioxol-5-yl-2-(2-chlorophenoxy)acetamide has several advantages for lab experiments, including its high potency and specificity for PPARδ activation, as well as its ability to be administered orally. However, it also has several limitations, including its relatively short half-life and potential toxicity at high doses.
Orientations Futures
There are several future directions for research on N-1,3-benzodioxol-5-yl-2-(2-chlorophenoxy)acetamide. One area of interest is its potential as a treatment for metabolic disorders such as obesity and type 2 diabetes. Another area of interest is its potential as a doping agent in sports, which has led to increased scrutiny of its use and potential detection methods. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of N-1,3-benzodioxol-5-yl-2-(2-chlorophenoxy)acetamide.
Méthodes De Synthèse
N-1,3-benzodioxol-5-yl-2-(2-chlorophenoxy)acetamide can be synthesized through a multistep process involving several chemical reactions. The first step involves the reaction of 2-chlorophenol with sodium hydroxide to form 2-chlorophenoxide. This intermediate is then reacted with 1,3-benzodioxole to form the desired product, N-1,3-benzodioxol-5-yl-2-(2-chlorophenoxy)acetamide. The yield of this synthesis method is reported to be around 60%.
Applications De Recherche Scientifique
N-1,3-benzodioxol-5-yl-2-(2-chlorophenoxy)acetamide has been extensively studied for its potential applications in various fields of research. It has been shown to have beneficial effects on lipid metabolism, insulin sensitivity, and glucose homeostasis, making it a promising candidate for the treatment of metabolic disorders such as obesity and type 2 diabetes. In addition, N-1,3-benzodioxol-5-yl-2-(2-chlorophenoxy)acetamide has been found to enhance endurance performance in animal models, which has led to its investigation as a potential doping agent in sports.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c16-11-3-1-2-4-12(11)19-8-15(18)17-10-5-6-13-14(7-10)21-9-20-13/h1-7H,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLFVNOHPBCRHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)COC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49728416 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5804588.png)

![4-({[(3-acetylphenyl)amino]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5804609.png)

![{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5804624.png)

![tert-butyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5804633.png)
![N-(3-chloro-4-fluorophenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5804640.png)
![3-[4-(4-morpholinylsulfonyl)phenyl]-N-phenylpropanamide](/img/structure/B5804666.png)
![N-[4-(benzyloxy)phenyl]-N'-(3-chlorophenyl)urea](/img/structure/B5804676.png)


